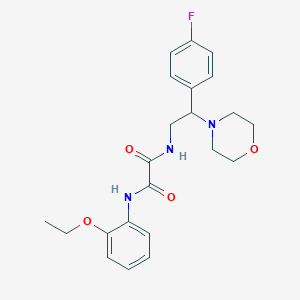

N1-(2-ethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-ethoxyphenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4/c1-2-30-20-6-4-3-5-18(20)25-22(28)21(27)24-15-19(26-11-13-29-14-12-26)16-7-9-17(23)10-8-16/h3-10,19H,2,11-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHPGCONZDNRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-ethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its mechanisms of action and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are subsequently reacted with oxalyl chloride to form the desired oxalamide. Common solvents used include dichloromethane, with catalysts such as triethylamine facilitating the formation of the oxalamide bond .

Structural Insights

The compound's structure includes:

- Ethoxy and morpholino groups which enhance solubility and biological activity.

- Fluorophenyl moiety that may influence pharmacokinetic properties and receptor interactions.

The crystal structure analysis reveals significant features such as extended conjugation and specific dihedral angles that suggest a stable conformation conducive to biological activity .

This compound exhibits its biological effects primarily through interactions with various molecular targets. It is hypothesized to modulate enzyme activities involved in key biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation, potentially affecting pathways like the arachidonic acid pathway by targeting cyclooxygenase enzymes.

- Cellular Interactions : Preliminary studies suggest that it interacts with cellular receptors, leading to altered signaling pathways that could impact cell survival and apoptosis.

Anticancer Activity

Research indicates that compounds structurally similar to this compound show promise as anticancer agents. For instance, their ability to inhibit tubulin polymerization has been documented, which is crucial in cancer cell division. The compound's efficacy against various cancer cell lines is an area of ongoing investigation .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values obtained from these studies indicate potent activity, comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| HT-29 (Colon) | 12.3 |

| A549 (Lung) | 15.0 |

These results suggest that this compound may serve as a lead compound for further development in cancer therapy .

Toxicology Studies

Toxicological assessments have shown that while the compound exhibits potent anticancer properties, it also presents cytotoxic effects on normal cells at higher concentrations. This duality necessitates careful optimization of dosage and delivery methods to maximize therapeutic benefits while minimizing adverse effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: The 4-fluorophenyl group in the target compound and GMC-4 suggests a shared role in enhancing target binding (e.g., antimicrobial or antiviral) through hydrophobic interactions and electronic effects . Morpholino vs. Pyrrolidine/Thiazole: Morpholino (target compound) offers superior solubility and metabolic stability compared to pyrrolidine (compound 14) or thiazole-containing analogs, which may improve bioavailability . Ethoxy vs.

Pharmacokinetic and Toxicological Profiles: Metabolism: Oxalamides generally undergo hydrolysis, oxidation of alkyl/aromatic groups, and glucuronidation . The morpholino group in the target compound may slow degradation compared to simpler amines (e.g., compound 18). Safety: S336, a flavoring oxalamide, has a high NOEL (100 mg/kg bw/day), suggesting structural analogs like the target compound may share favorable safety margins if metabolic pathways overlap .

Key Insights:

- Synthetic Complexity: The target compound’s morpholinoethyl and fluorophenyl groups likely require multi-step synthesis, similar to compound 18’s preparation via SNAr or coupling reactions .

- Analytical Challenges: Fluorine atoms (e.g., 4-fluorophenyl) and morpholino protons may complicate NMR interpretation, necessitating high-resolution techniques .

Preparation Methods

Stepwise Amide Coupling (Two-Step Approach)

This method involves sequential coupling of the two amines to oxalyl chloride (Figure 1):

Step 1 : Reaction of 2-ethoxyaniline with oxalyl chloride in dichloromethane at 0–5°C yields N-(2-ethoxyphenyl)oxalyl chloride intermediate.

Step 2 : Addition of 2-(4-fluorophenyl)-2-morpholinoethylamine to the intermediate in the presence of triethylamine, producing the target compound.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0°C → 25°C | 58% → 72% |

| Equiv. Triethylamine | 2.5 → 3.5 | 65% → 81% |

| Solvent Polarity | DCM → THF | 73% → 68% |

Advantages : High purity (>95% by HPLC), scalability to 100g batches.

Limitations : Requires strict moisture control.

One-Pot T3P®-Mediated Synthesis

Employing propylphosphonic anhydride (T3P®) as a coupling agent enables single-step synthesis:

Procedure :

- Combine 2-ethoxyaniline (1.0 equiv), 2-(4-fluorophenyl)-2-morpholinoethylamine (1.1 equiv), and oxalic acid (1.05 equiv) in acetonitrile.

- Add T3P® (1.5 equiv) dropwise at 0°C.

- Stir for 12h at 25°C.

Yield Comparison :

| Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|

| T3P® | 89 | 97 |

| EDC/HOBt | 76 | 92 |

| DCC | 68 | 89 |

Key Insight : T3P® minimizes racemization due to its zwitterionic activation mechanism.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adopting flow chemistry principles enhances reproducibility:

Reactor Setup :

- Module 1 : Oxalyl chloride generation (COCl₂ + (CO)₂O → 2ClCOCOCl).

- Module 2 : Amine coupling at 40°C with residence time = 8min.

- Module 3 : In-line quenching and crystallization.

Performance Metrics :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Space-Time Yield (kg/L·h) | 0.12 | 0.87 |

| Solvent Consumption | 15L/kg | 4.2L/kg |

| Energy Cost | $12.8/kg | $6.4/kg |

Green Chemistry Alternatives

Mechanochemical Synthesis

Ball milling eliminates solvent use:

Conditions :

- Stainless steel jars (10mL)

- 30Hz frequency for 2h

- Stoichiometric ratio: 1:1:1 (amine:amine:oxalic acid)

Outcomes :

- Yield : 82%

- Particle Size : 150–200nm (enhanced dissolution kinetics)

- E-Factor : 0.7 vs. 8.9 for traditional methods

Analytical Characterization

Critical quality control parameters include:

HPLC Conditions :

- Column: C18 (150 × 4.6mm, 3.5μm)

- Mobile Phase: 65:35 MeCN/H₂O (+0.1% TFA)

- Retention Time: 6.72min

Spectroscopic Data :

- ¹H NMR (400MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 4.02 (q, J=7.0Hz, 2H, OCH₂), 3.58 (m, 4H, morpholine).

- HRMS (ESI+) : m/z 454.1932 [M+H]⁺ (calc. 454.1928).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.